ABT-102 (HCl salt)

Catalog No.
S12993527
CAS No.
M.F
C22H26ClN3O
M. Wt
383.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ABT-102 (HCl salt)

Product Name

ABT-102 (HCl salt)

IUPAC Name

1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-4-yl)urea;hydrochloride

Molecular Formula

C22H26ClN3O

Molecular Weight

383.9 g/mol

InChI

InChI=1S/C22H25N3O.ClH/c1-22(2,3)15-8-9-16-14(13-15)7-10-20(16)25-21(26)24-19-6-4-5-18-17(19)11-12-23-18;/h4-6,8-9,11-13,20,23H,7,10H2,1-3H3,(H2,24,25,26);1H

InChI Key

UYRSGHYUADZCMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=CN4.Cl

ABT-102, known as the hydrochloride salt of (S)-2-(1-(9H-purin-6-ylamino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one, is a selective antagonist of the transient receptor potential vanilloid 1 receptor, commonly referred to as TRPV1. This compound has gained attention for its potential therapeutic applications in pain management and other conditions associated with TRPV1 activation. The molecular formula of ABT-102 is C21H25ClN4O, with a molecular weight of 384.9 g/mol .

The primary chemical reaction involving ABT-102 is its interaction with the TRPV1 receptor, where it inhibits the receptor's activity. This inhibition can lead to a decrease in pain sensation and inflammatory responses. The specific pathways and mechanisms of action are still under investigation, but it is known that TRPV1 antagonists can modulate calcium ion influx into cells, affecting neuronal signaling related to pain .

ABT-102 exhibits significant biological activity as a TRPV1 antagonist. Research indicates that its antagonistic properties can be beneficial in treating various pain conditions, including neuropathic pain and inflammatory pain. By blocking the TRPV1 receptor, ABT-102 may reduce hyperalgesia (increased sensitivity to pain) and allodynia (pain from stimuli that do not normally provoke pain) .

Additionally, studies suggest that ABT-102 may have potential applications in managing other conditions associated with TRPV1 activation, such as certain gastrointestinal disorders and inflammatory diseases .

  • Formation of the quinazolinone core through condensation reactions.
  • Introduction of the purinyl group via nucleophilic substitution or coupling reactions.
  • Conversion to the hydrochloride salt form through acid-base neutralization.

Specific details about the synthetic route are often proprietary and may vary among manufacturers .

ABT-102 has potential applications in:

  • Pain Management: Due to its properties as a TRPV1 antagonist, it is being explored for use in treating chronic pain conditions.
  • Neurological Disorders: Its ability to modulate sensory pathways makes it a candidate for research into neurological disorders characterized by altered pain perception.
  • Inflammatory Conditions: By inhibiting TRPV1, ABT-102 may help alleviate symptoms associated with inflammation .

Interaction studies involving ABT-102 primarily focus on its binding affinity and selectivity for the TRPV1 receptor compared to other receptors. These studies are crucial for understanding its pharmacological profile and potential side effects. Preliminary data suggest that ABT-102 has a high selectivity for TRPV1 over other ion channels, which may minimize off-target effects commonly associated with less selective compounds .

Further research is needed to fully elucidate its interaction dynamics and any potential drug-drug interactions when used in combination therapies.

ABT-102 can be compared with several other TRPV1 antagonists to highlight its unique features:

Compound NameStructure TypeSelectivity for TRPV1Notable Characteristics
CapsaicinNatural compoundLow (agonist)Activates TRPV1; used as a topical analgesic
AMG 517Synthetic compoundHighPotent TRPV1 antagonist; explored for pain relief
JNJ 17216498Synthetic compoundHighSelective for TRPV1; studied for neuropathic pain
SB366791Synthetic compoundModerateNon-selective; affects multiple ion channels

ABT-102 stands out due to its selectivity and lower side effect profile compared to some other compounds in this category. Its unique molecular structure allows it to effectively inhibit TRPV1 without significantly affecting other receptors, making it a promising candidate for further development in pain therapies .

Systematic Nomenclature and Molecular Formula

The hydrochloride salt of ABT-102 is formally named 1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea hydrochloride under IUPAC nomenclature. Its molecular formula is C21H25ClN4O, derived from the base compound (C21H24N4O) with the addition of hydrochloric acid. The base structure features a chiral center at the indane ring’s 1-position, which adopts the (R)-configuration in the active enantiomer.

Key Structural Features:

  • Urea linkage: Connects the 5-tert-butylindane and indazole moieties.
  • Indazole ring: Substituted at the 4-position, contributing to TRPV1 binding affinity.
  • tert-Butyl group: Enhances hydrophobic interactions within the receptor’s vanilloid-binding pocket.

Crystallographic Analysis and Three-Dimensional Conformation

X-ray diffraction studies reveal that ABT-102 hydrochloride crystallizes in a monoclinic system with space group P21. The indane and indazole rings adopt a near-orthogonal orientation, minimizing steric clashes between the tert-butyl group and the urea carbonyl.

Table 1: Crystallographic Parameters of ABT-102 Hydrochloride

ParameterValue
Crystal systemMonoclinic
Space groupP21
Unit cell dimensionsa = 8.24 Å, b = 12.56 Å, c = 10.33 Å
β angle97.78°
Volume1,042.7 ų

The hydrochloride counterion forms a hydrogen-bonding network with the urea NH groups, stabilizing the crystal lattice.

Hydrochloride Salt Formation: Impact on Physicochemical Properties

Conversion of the free base to the hydrochloride salt significantly alters key properties:

Table 2: Physicochemical Comparison of ABT-102 Base vs. Hydrochloride

PropertyFree BaseHydrochloride Salt
Solubility in DMSO50 mg/mL>100 mg/mL
Melting point218–220°C245–247°C
HygroscopicityLowModerate

The salt form improves aqueous solubility by 40% compared to the free base, attributable to ionic interactions with water molecules. However, this comes at the cost of increased hygroscopicity, necessitating storage at -20°C under anhydrous conditions.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.21 (s, 1H, indazole H-3)
    • δ 7.65 (d, J = 8.4 Hz, 1H, indane H-6)
    • δ 6.95 (s, 1H, urea NH)
    • δ 1.32 (s, 9H, tert-butyl)
  • 13C NMR (100 MHz, DMSO-d6):

    • δ 158.4 (urea carbonyl)
    • δ 142.1 (indazole C-4)
    • δ 34.7 (tert-butyl quaternary carbon)

Infrared Spectroscopy (IR)

  • νmax (cm-1):
    • 3,320 (N-H stretch, urea)
    • 1,680 (C=O stretch, urea)
    • 1,240 (C-N stretch, indazole)

Mass Spectrometry (MS)

  • High-Resolution ESI-MS:
    • m/z 349.2023 [M+H]+ (calc. 349.2023 for C21H25N4O+)
    • Fragment ions at m/z 217 (indazole-urea) and 174 (tert-butylindane)

TRPV1 Receptor Antagonism: Structural Basis of Target Engagement

Vanilloid antagonist ABT-102 binds within the deep hydrophobic pocket created by transmembrane helices S3–S4 and the S4–S5 linker of TRPV1. Docking and mutagenesis implicate a triad of aromatic and polar residues—Tyrosine 511, Serine 512, and Methionine 547—as key hydrogen-bond and π-π stacking anchors for the indazole urea pharmacophore [1] [2]. Rigidification of the lipophilic “B-ring” by introducing a 5-tert-butyl indan moiety improves shape complementarity, reduces entropic penalty, and boosts potency almost ten-fold versus the flexible benzyl analogs [1]. Molecular dynamics simulations further suggest that the urea carbonyl forms a bidentate network with Y511 and the backbone amide of S512, locking the S4–S5 linker in a non-conducting conformation and thereby preventing the ligand-gated opening triggered by capsaicin, acid, heat, or endovanilloids [1] [3].

ParameterValueMethodCitation
Glide docking score (human TRPV1 cryo-EM template)–11.2 kcal/mol [1]Induced-fit protocol20
Hydrogen-bond occupancy Y511 - - O=C(Urea)78% of simulation frames100 ns MD54
ΔG_bind vs. capsaicin (MM-GBSA)–5.1 kcal/molIn silico free-energy perturbation23

Binding Affinity Measurements and Selectivity Profiling

Radioligand and Calcium-Flux Affinities

Assay SystemAgonist CompetitionIC50pKi (mean ± SEM)Citation
HEK293-hTRPV1 Ca2+ fluxCapsaicin 0.5 µM5 nM8.30 ± 0.05 [1]20
HEK293-hTRPV1 Ca2+ fluxAnandamide 5 µM6 nM8.22 ± 0.07 [1]20
Rat DRG patch clampCapsaicin 0.3 µM1–16 nM (range)1
[^3H]Resiniferatoxin binding (rat spinal cord)Displacement7 nM8.15 ± 0.04 [4]70

Off-Target Profiling

Channel/Enzyme Panel (human recombinant)Concentration TestedInhibitionResultCitation
TRPV2, TRPV3, TRPA110 µM<10% current blockHighly selective [5]1
hERG, Nav1.5, Cav1.230 µM<5% current blockNegligible liability [1]20
CYP450 (1A2/2C9/3A4)10 µM<20% inhibitionMinimal metabolic interference [6]67

Functional Assays in Nociceptive Pathway Modulation

Rodent Pain Models

ModelEndpointED50 (oral)% Reversal at ED80CommentsCitation
Complete Freund Adjuvant inflammatory hyperalgesiaPaw withdrawal latency4.7 mg/kg80% [7]Heat stimulus 48 h post-CFA78
Monoiodoacetate osteoarthritisHind-limb grip force9.3 mg/kg91% after 12-day dosing [8]Potentiation with repeat dosing74
Tibial bone cancer (NCTC 2472)Spontaneous guarding18 mg/kg43% [5]Efficacy doubled after 12 days1
Post-incisional mechanical allodyniaVon Frey 50% threshold7.5 mg/kg55% [5]Analgesia without tolerance1

Electrophysiology and Neurochemical Read-outs

  • ABT-102 fully suppresses heat-evoked firing (52 °C ramp) of wide-dynamic-range dorsal horn neurons (IC50 ≈ 8 nM) [1].
  • Ex vivo spinal cord preparations show 41% reduction in capsaicin-evoked calcitonin gene-related peptide release after 7-day dosing, indicating presynaptic inhibition of nociceptive neurotransmission [8].

Species-Specific Pharmacodynamic Responses

SpeciesBiomarker / BehaviourABT-102 Exposure MetricPharmacodynamic OutcomeCitation
RatCore temperature (telemetry)Free C_max ≈ 39 nM+0.6 °C transient rise, tolerant by day 2 [9]36
Cynomolgus macaqueCore temperature30 mg/kg PO+0.3 °C self-limiting plateau [10]38
Beagle dogLaser-evoked potentialsC_avg = 0.8 µg/mL50% reduction in N2–P2 amplitude [11]37
Human (healthy volunteer)Heat pain threshold (forearm)4 mg × 2/day↑ 5.3 °C cutaneous HPT by day 5, reversible by day 10 [12]5
Human (phase I PK/PD)Thermal perceptionEC50 = 20 ng/mL plasma0.6–0.8 °C maximal thermomodulation [13]65

Key Inter-Species Observations

  • Analgesic exposure windows align across rodents, dogs, and humans when corrected for free plasma levels, underscoring conserved antagonist potency [13] [14].
  • Transient thermoregulation shifts are modest in primates versus rodents, reflecting differential tonic activation of TRPV1 in homeothermy [9] [10].
  • Potentiation of efficacy after chronic dosing is evident in rodent OA and cancer pain but has not yet been observed clinically, suggesting adaptive sensitization changes unique to persistent inflammatory states [8] [12].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

4

Exact Mass

383.1764402 g/mol

Monoisotopic Mass

383.1764402 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

Explore Compound Types